1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde

Catalog No.
S13810582
CAS No.
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbalde...

Product Name

1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde

IUPAC Name

1-(2-hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-9-3-5-11(8-12,6-4-9)7-10(2)13/h8-10,13H,3-7H2,1-2H3

InChI Key

GJEJGNISCMJXDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CC(C)O)C=O

1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde, with the Chemical Abstracts Service (CAS) number 54774-91-3, is an organic compound characterized by the formula C11H20O2C_{11}H_{20}O_2. It features a cyclohexane ring substituted with a hydroxyl group and an aldehyde functional group, making it an interesting compound for various chemical applications. The structure consists of a cyclohexane core with a methyl group and a hydroxypropyl side chain, contributing to its unique properties and potential utility in synthesis and applications in specialty materials .

Typical for aldehydes and alcohols. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

The synthesis of 1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde can be achieved through several methods:

  • Hydroformylation: This process involves the reaction of 4-methylcyclohexene with carbon monoxide and hydrogen in the presence of a catalyst to introduce the aldehyde group.
  • Alcohol Functionalization: Starting from 4-methylcyclohexanemethanol, a hydroxyl group can be introduced at the appropriate position through selective oxidation techniques.
  • Grignard Reactions: Utilizing Grignard reagents derived from 4-methylcyclohexanone could lead to the formation of the desired compound through subsequent reactions involving aldehydes.

These methods demonstrate the compound's accessibility for research and industrial applications.

1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde finds applications primarily in:

  • Fragrance Industry: Due to its pleasant odor profile, it may be used as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: It could serve as an additive in food products to enhance flavor profiles.
  • Chemical Intermediates: Its structure allows it to act as an intermediate in synthesizing other complex organic compounds.

These applications highlight its potential value in both consumer products and industrial chemistry.

While specific interaction studies for 1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde are scarce, compounds with similar structures have been evaluated for their interactions with various biological receptors. For example, studies on related alicyclic alcohols indicate low binding affinity to significant receptors, suggesting that this compound may also exhibit minimal interactions within biological systems .

Several compounds share structural similarities with 1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Methylcyclohexanemethanol34885-03-5Contains a hydroxymethyl group; used as a solvent.
Cyclohexanedimethanol105-08-8Exhibits low toxicity; used in plasticizers.
2,4-Dimethylcyclohexanemethanol68480-15-9Used as a fragrance; has two methyl substituents.
4-Methylcyclohexanecarboxylic acid13064-83-0A metabolite of related alcohols; studied for environmental impact.

Uniqueness

1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde is unique due to its combination of a hydroxyl group and an aldehyde on a cyclohexane ring, which may impart distinct chemical reactivity compared to other similar compounds. Its potential applications in flavoring and fragrance industries further distinguish it from others that may serve different functions within industrial contexts.

By understanding these aspects of 1-(2-Hydroxypropyl)-4-methylcyclohexane-1-carbaldehyde, researchers can better explore its potential uses and implications within various fields of chemistry and industry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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